Sulfonium, perchlorate Sulfonium, perchlorate
Brand Name: Vulcanchem
CAS No.: 29898-80-4
VCID: VC14103494
InChI: InChI=1S/C8H11S.ClHO4/c1-9(2)8-6-4-3-5-7-8;2-1(3,4)5/h3-7H,1-2H3;(H,2,3,4,5)/q+1;/p-1
SMILES:
Molecular Formula: C8H11ClO4S
Molecular Weight: 238.69 g/mol

Sulfonium, perchlorate

CAS No.: 29898-80-4

Cat. No.: VC14103494

Molecular Formula: C8H11ClO4S

Molecular Weight: 238.69 g/mol

* For research use only. Not for human or veterinary use.

Sulfonium, perchlorate - 29898-80-4

Specification

CAS No. 29898-80-4
Molecular Formula C8H11ClO4S
Molecular Weight 238.69 g/mol
IUPAC Name dimethyl(phenyl)sulfanium;perchlorate
Standard InChI InChI=1S/C8H11S.ClHO4/c1-9(2)8-6-4-3-5-7-8;2-1(3,4)5/h3-7H,1-2H3;(H,2,3,4,5)/q+1;/p-1
Standard InChI Key OQIVQORXNHKDRL-UHFFFAOYSA-M
Canonical SMILES C[S+](C)C1=CC=CC=C1.[O-]Cl(=O)(=O)=O

Introduction

Chemical Identity and Structural Diversity

Sulfonium perchlorates are defined by the general formula [R₃S]⁺[ClO₄]⁻, where R represents organic substituents. Variations in R groups lead to distinct physicochemical properties and reactivity profiles. Key examples include:

Dimethyl(4-(2,5-dioxo-1-pyrrolidinyl)-2-butynyl)sulfonium Perchlorate

  • Molecular Formula: C₁₀H₁₄ClNO₆S

  • Molecular Weight: 311.74 g/mol

  • Structure: Features a propargyl chain linked to a pyrrolidinone ring and dimethylsulfonium group .

  • CAS Registry: 110826-57-8 .

Dimethyl(phenyl)sulfanium Perchlorate

  • Molecular Formula: C₈H₁₁ClO₄S

  • Molecular Weight: 238.69 g/mol

  • Structure: Aromatic phenyl group bonded to dimethylsulfonium.

  • CAS Registry: 29898-80-4.

Table 1: Comparative Analysis of Sulfonium Perchlorates

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS NumberKey Structural Features
Dimethyl(4-(2,5-dioxo-1-pyrrolidinyl)-2-butynyl)sulfonium perchlorateC₁₀H₁₄ClNO₆S311.74110826-57-8Propargyl-pyrrolidinone hybrid
Dimethyl(phenyl)sulfanium perchlorateC₈H₁₁ClO₄S238.6929898-80-4Aromatic sulfonium salt

Synthesis and Reactivity

Sulfonium perchlorates are synthesized via alkylation or arylation of sulfides followed by anion exchange with perchloric acid. Recent advancements include:

Photochemical Alkylation

Aryl sulfonium salts undergo site-selective C─H functionalization under UV light, enabling the synthesis of complex architectures like gem-difluoroallylated derivatives . For example, flurbiprofen derivatives were modified via photochemical defluorinative coupling, achieving yields >85% .

Corey–Chaykovsky Reaction

Bis(sulfonium ylides) react with dialdehydes to form poly(phenylenevinylene oxide)s (PPVOs), as demonstrated in the synthesis of epoxy-containing polymers . This method avoids thiols, reducing malodorous byproducts .

Deuterium Labeling

Applications in Industrial and Environmental Contexts

Inhibition of Sulfidogenesis in Oil Reservoirs

Perchlorate (ClO₄⁻) inhibits sulfate-reducing microorganisms (SRM) in oil reservoirs, mitigating hydrogen sulfide (H₂S) production. Studies show perchlorate is 2–3× more potent than nitrate, with an IC₅₀ of 4.85 mM vs. 10.92 mM for nitrate . Mixed perchlorate-nitrate treatments exhibit additive effects, though antagonism occurs at higher concentrations (FICI = 1.9–2.5) .

Chiral Chromatography

Sulfonium perchlorates serve as intermediates in the enantioselective synthesis of marine natural products. For instance, marinoepoxides were resolved using CHIRAL ART columns, achieving baseline separation (α = 1.2–1.5) with dimethyl carbonate as a green mobile phase .

Pharmaceutical Derivatives

Deuterated sulfonium salts enhance drug metabolic stability. A 7-(d₂-ethoxy)flavone derivative exhibited a deuterium kinetic isotope effect (KIE) of 2.1, prolonging half-life in liver microsomes .

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Chiral sulfonium salts (e.g., (+)-ethylmethyl-α-methoxy-β-styrylsulfonium perchlorate) enable enantioselective vinylation, though racemization remains a challenge (krac = 1.2×10⁻⁵ s⁻¹ at 25°C) .

Green Chemistry Innovations

Supercritical fluid chromatography (SFC) with CO₂/ethanol mobile phases reduces solvent waste in purifying sulfonium intermediates .

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